
L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride is a chemical compound with the molecular formula C14H23NO3·HCl. It is a derivative of alanine, where the amino group is substituted with diethyl groups, and the carboxyl group is esterified with 2,6-dimethoxyphenol. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of L-N,N-Diethylalanine with 2,6-dimethoxyphenol in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylaniline: A related compound with similar structural features but different functional groups.
2,6-Dimethylaniline: Another similar compound used in various chemical applications.
Uniqueness
L-N,N-Diethylalanine 2,6-dimethoxyphenyl ester hydrochloride is unique due to its specific ester and diethyl substitutions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research and industrial applications.
Propriétés
Numéro CAS |
2409-35-0 |
|---|---|
Formule moléculaire |
C15H24ClNO4 |
Poids moléculaire |
317.81 g/mol |
Nom IUPAC |
[1-(2,6-dimethoxyphenoxy)-1-oxopropan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C15H23NO4.ClH/c1-6-16(7-2)11(3)15(17)20-14-12(18-4)9-8-10-13(14)19-5;/h8-11H,6-7H2,1-5H3;1H |
Clé InChI |
KKCHUHXVGGNXFE-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C(C)C(=O)OC1=C(C=CC=C1OC)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


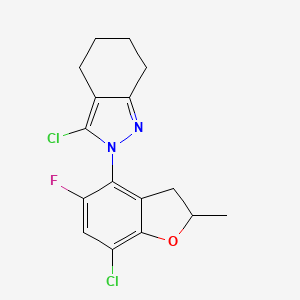


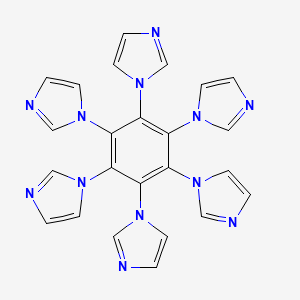
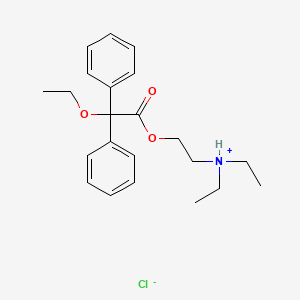
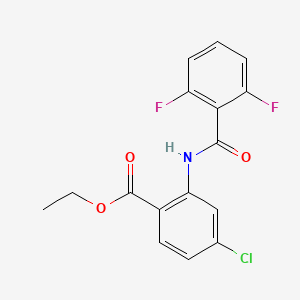

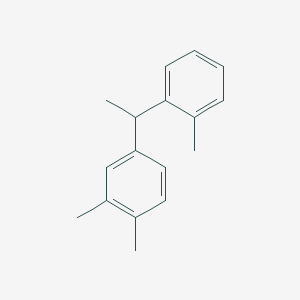
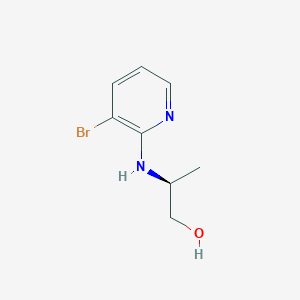


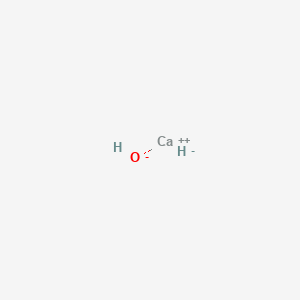
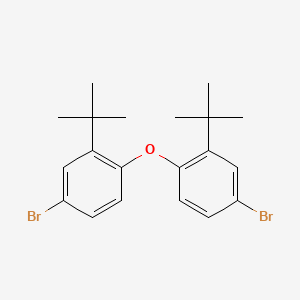
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
